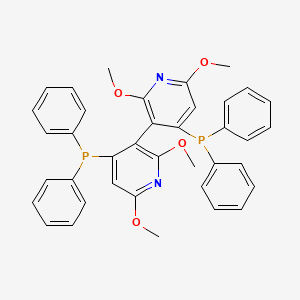

![molecular formula C15H16ClN3 B1313770 3-[2-(1H-ベンゾイミダゾール-2-イル)-エチル]-フェニルアミン塩酸塩 CAS No. 1049741-29-8](/img/structure/B1313770.png)

3-[2-(1H-ベンゾイミダゾール-2-イル)-エチル]-フェニルアミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are organic compounds that contain a benzene ring fused to an imidazole ring . They are known for their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have been intensively studied for use as a new generation of anticancer agents .

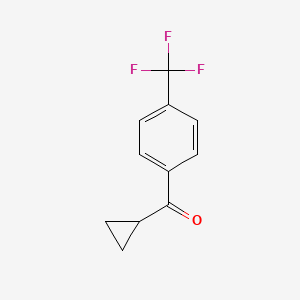

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The presence of different substituent groups can significantly influence the bioactivity of these compounds .科学的研究の応用

プロテオミクス研究

この化合物は、プロテオミクス研究で使用され、タンパク質発現と機能を研究するための生化学ツールとして役立ちます。 その構造は、さまざまなタンパク質と相互作用することができ、複雑な生物学的サンプル内のタンパク質の同定と定量を助けます .

有機合成

有機合成におけるビルディングブロックとして、この化合物はより複雑な分子の構築に関与しています。 そのベンゾイミダゾール部分は、医薬品や材料科学など、さまざまな用途で使用される機能性分子の合成における重要な構成要素です .

医薬品開発

この化合物のベンゾイミダゾールコアは、創薬において重要です。生物活性を調節する能力により、多くの治療薬に見られます。 この化合物は、抗菌、抗真菌、抗ウイルス特性を持つ新しい医薬品の開発に使用できます .

生化学研究

生化学研究では、この化合物は酵素相互作用とメカニズムを研究するために使用されます。 特定の酵素に結合する能力は、生化学経路を理解し、潜在的な薬物標的を特定するための貴重なプローブとなります .

医薬品化学

医薬品化学では、この化合物は、潜在的な治療効果を持つ誘導体の作成に不可欠です。 その構造は、さまざまな病気に対する活性をスクリーニングできる幅広いアナログの合成を可能にします .

材料科学

材料科学では、この化合物の分子構造をポリマーまたは小分子に組み込むことで、電子機器や太陽電池で有用な導電率や光反応性などの望ましい特性を持つ新しい材料を作成できます .

分析化学

この化合物は、分析化学で、他の物質を検出および定量するための新しい方法を開発するための標準または試薬として使用できます。 その独特の化学的特性は、クロマトグラフィーおよび分光法での使用に適しています .

ケミカルバイオロジー

ケミカルバイオロジーでは、この化合物は、化学と生物学のインターフェースを探求するために使用されます。 これは、化学構造が分子レベルで生物系にどのように影響するかを理解するのに役立ち、病気のメカニズムに関する洞察と新しい生物学的ツールの発見につながります .

将来の方向性

作用機序

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have been found to interact with various biological targets, including enzymes, receptors, and other proteins, influencing numerous biochemical processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities . These can include pathways related to cell growth and proliferation, inflammation, and various disease processes.

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure and the biological context . These properties can significantly impact the bioavailability of the compound and its ability to reach its target sites in the body.

Result of Action

Given the diverse pharmacological activities of benzimidazole derivatives, the effects could potentially include changes in cell growth and proliferation, modulation of inflammatory responses, and alterations in disease processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

生化学分析

Biochemical Properties

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as casein kinases, which are involved in phosphorylation processes . The compound also interacts with proteins involved in cell signaling pathways, potentially influencing their activity and function. These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.

Molecular Mechanism

At the molecular level, 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that either enhance or inhibit the function of the target biomolecule. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity.

Metabolic Pathways

3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular processes, such as energy production, biosynthesis, and detoxification.

Transport and Distribution

The transport and distribution of 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism.

特性

IUPAC Name |

3-[2-(1H-benzimidazol-2-yl)ethyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15;/h1-7,10H,8-9,16H2,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRMTDNHYVWZEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=CC(=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

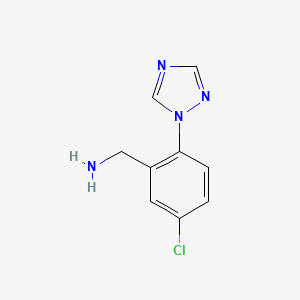

![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)